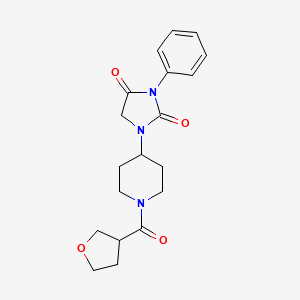

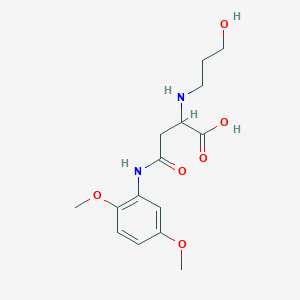

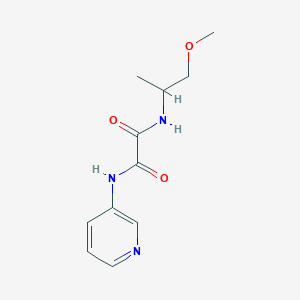

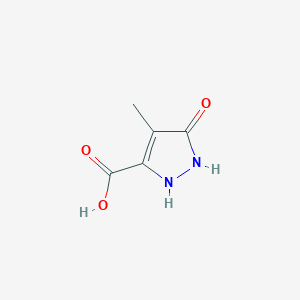

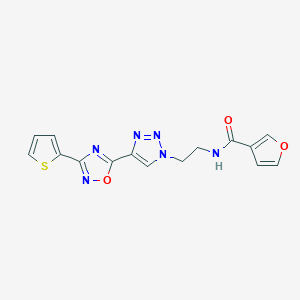

![molecular formula C12H21N3O5 B2516075 2-({[1-(Ethoxycarbonyl)piperidin-4-yl]carbamoyl}(methyl)amino)acetic acid CAS No. 1096963-05-1](/img/structure/B2516075.png)

2-({[1-(Ethoxycarbonyl)piperidin-4-yl]carbamoyl}(methyl)amino)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-({[1-(Ethoxycarbonyl)piperidin-4-yl]carbamoyl}(methyl)amino)acetic acid” is a chemical compound with the CAS Number: 1096963-05-1 . Its molecular weight is 287.32 . The IUPAC name for this compound is N-((1-(ethoxycarbonyl)piperidin-4-yl)carbamoyl)-N-methylglycine .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H21N3O5/c1-3-20-12(19)15-6-4-9(5-7-15)13-11(18)14(2)8-10(16)17/h9H,3-8H2,1-2H3,(H,13,18)(H,16,17) . This code provides a unique representation of the compound’s molecular structure.

Physical And Chemical Properties Analysis

The compound has a molecular weight of 287.32 . Further physical and chemical properties were not found in the search results.

Applications De Recherche Scientifique

Oxindole Synthesis and CH Functionalization

This compound is involved in oxindole synthesis via palladium-catalyzed CH functionalization. It is part of a process involving various compounds, contributing to the synthesis of medicinal chemistry compounds and potentially serving as a Serine palmitoyl transferase enzyme inhibitor (Magano et al., 2014).

C-N Bond Formation Reactions

It plays a role in C-N bond formation reactions via transition metal catalysis. This includes a variety of reactions such as aminocarbonylation and the formation of diverse cyclic compounds, showcasing its versatility in organic synthesis (Tamaru & Kimura, 1997).

Synthesis of Aromatic Carbamates

This compound is used in the synthesis of aromatic carbamates derivatives with a chromen-2-one fragment. Its reactivity in condensation reactions leads to the formation of chromene derivatives and contributes to advancements in organic synthesis and medicinal chemistry (Velikorodov et al., 2014).

Synthesis of Thiazol-5-ylalkanoic Acids

It is used in synthesizing 2-disubstituted-amino-4-arylthiazol-5-ylalkanoic acids, demonstrating its role in developing novel synthetic methods and contributing to the field of heterocyclic chemistry (Hirai & Sugimoto, 1977).

Synthesis and Cardiovascular Activity

It's also part of the synthesis process for nitriles of 1,4-dihydropyridine-3-carboxylic acid, exploring their cardiovascular activity and electrochemical oxidation. This highlights its application in developing potential therapeutics and understanding the electrochemical properties of organic compounds (Krauze et al., 2004).

Synthesis of Penicillins

It contributes to the synthesis of penicillins and other heterocyclic compounds, showcasing its importance in the development of antibiotics and the exploration of novel synthetic pathways (Hardy et al., 1984).

Synthesis of Oxazolidines and Thiazolidines

It is involved in the synthesis of oxazolidines and thiazolidines from α-amino acid ethyl esters. This demonstrates its utility in synthesizing a variety of heterocyclic compounds, contributing to the diversity of synthetic organic chemistry (Badr et al., 1981).

Propriétés

IUPAC Name |

2-[(1-ethoxycarbonylpiperidin-4-yl)carbamoyl-methylamino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3O5/c1-3-20-12(19)15-6-4-9(5-7-15)13-11(18)14(2)8-10(16)17/h9H,3-8H2,1-2H3,(H,13,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPQDEJLBYHWHJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)NC(=O)N(C)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cyclopent-3-en-1-yl-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2515993.png)

![3-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide](/img/structure/B2516003.png)

![N-Ethyl-N-[(3-fluorophenyl)methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2516011.png)

![3-[(4-chlorophenyl)sulfonyl]-N-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2516013.png)